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Abstract

In the landscape of pharmaceutical and materials science, the characterization of novel
chemical entities is paramount. 2-(Chloromethyl)-2-ethyloxane, a substituted
tetrahydropyran, represents a potentially valuable building block in organic synthesis. However,
a comprehensive public repository of its experimental spectroscopic data is currently
unavailable. This technical guide addresses this gap by providing a detailed, predictive analysis
of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
for 2-(Chloromethyl)-2-ethyloxane. By leveraging established spectroscopic principles,
computational prediction tools, and comparative analysis with structurally analogous
compounds, this document serves as a foundational reference for the identification and
characterization of this molecule. The methodologies and interpretations presented herein are
designed to guide researchers in their experimental work and to facilitate the seamless
integration of this compound into drug discovery and development workflows.
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Introduction

2-(Chloromethyl)-2-ethyloxane is a heterocyclic compound featuring a tetrahydropyran
(oxane) ring substituted at the 2-position with both a chloromethyl and an ethyl group. The
presence of the ether linkage, the alkyl chain, and the reactive chloromethyl group makes it a
versatile intermediate for the synthesis of more complex molecules. The oxane ring is a
common motif in many biologically active natural products and synthetic drugs, imparting
favorable pharmacokinetic properties. The chloromethyl group provides a reactive handle for
nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Given the potential utility of this compound, a thorough understanding of its spectroscopic
properties is essential for its unambiguous identification, purity assessment, and structural
elucidation in various chemical transformations. This guide provides a predictive analysis of its
1H NMR, 8C NMR, IR, and MS spectra.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established
principles and computational models. Experimental verification is required for confirmation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 2-(Chloromethyl)-2-
ethyloxane are numbered as follows:

Figure 1. Molecular structure and atom numbering of 2-(Chloromethyl)-2-ethyloxane.

Predicted 'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Methodology for Prediction:

The *H NMR chemical shifts for 2-(Chloromethyl)-2-ethyloxane are predicted based on the
principle of additivity of substituent effects and by comparison with known chemical shifts of
substituted tetrahydropyrans.[1] The electronegativity of the oxygen and chlorine atoms, as well
as the magnetic anisotropy of the C-O and C-CI bonds, are the primary factors influencing the
proton chemical shifts.[2] The splitting patterns are predicted using the n+1 rule, considering
the number of adjacent non-equivalent protons. Computational software, often employing
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machine learning algorithms or DFT calculations, can provide more precise predictions.[3][4][5]

[6]

Predicted *H NMR Data (in CDClIs, 400 MHz):

Predicted .
] ) Predicted . .
Protons Chemical Shift o Integration Assignment
Multiplicity
(3, ppm)
Methylene
H7 (CH2CI) 3.55-3.70 Singlet (s) 2H protons adjacent
to chlorine
Methylene
H6 (OCHy2) 3.40 - 3.60 Multiplet (m) 2H protons adjacent
to ring oxygen
Methylene
H8 (CH2CH5) 1.60-1.80 Quartet (q) 2H protons of the
ethyl group
Methylene
H3, H4, H5 1.40-1.70 Multiplet (m) 6H protons of the
oxane ring
] Methyl protons of
H8' (CH2CHs) 0.85-1.00 Triplet (t) 3H

the ethyl group

Interpretation:

e H7 (CH2CI): The two protons on the chloromethyl group (C7) are expected to be the most
deshielded due to the strong electron-withdrawing effect of the adjacent chlorine atom. They
are predicted to appear as a singlet since there are no adjacent protons.

* H6 (OCH®:2): The protons on C6, being adjacent to the electronegative oxygen atom of the
ether linkage, will also be deshielded and are expected to appear downfield.

e H8 (CH2CHs): The methylene protons of the ethyl group (C8) will appear as a quartet due to
coupling with the three protons of the adjacent methyl group.
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e H3, H4, H5: The remaining methylene protons on the tetrahydropyran ring are expected to
have overlapping signals in the aliphatic region, resulting in a complex multiplet.

e H8' (CH2CHs): The methyl protons of the ethyl group will be the most upfield signal and will
appear as a triplet due to coupling with the two protons of the adjacent methylene group.

Predicted **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Methodology for Prediction:

The 13C NMR chemical shifts are predicted based on established substituent effects on the
tetrahydropyran ring system. The quaternary carbon (C2) and the carbons directly attached to
the electronegative oxygen (C6) and chlorine (C7) atoms are expected to be the most
downfield. Online databases and computational prediction software are valuable tools for
refining these predictions.[7][8]

Predicted 3C NMR Data (in CDCls, 100 MHz):

Predicted Chemical Shift .
Carbon Assignment

(3, ppm)

Quaternary carbon attached to

C2 75-85

0, CH2Cl, and CH2CHs

Methylene carbon adjacent to
C6 65 - 75 _

ring oxygen

Methylene carbon attached to
Cc7 45 - 55 _

chlorine

Methylene carbon of the ethyl
Ccs8 25-35

group

Methylene carbons of the
C3,C4,C5 20 - 30 .

oxane ring

Methyl carbon of the ethyl
cg' 5-15

group
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Interpretation:

e C2: This quaternary carbon is bonded to two electronegative atoms (oxygen and the carbon
bearing the chlorine), causing it to be significantly deshielded and thus the most downfield
signal.

e C6: The carbon adjacent to the ring oxygen is also deshielded.

e C7: The carbon bonded to the chlorine atom will be downfield due to the inductive effect of
the halogen.

e C8, C3, C4, C5, C8': The remaining aliphatic carbons will appear in the upfield region of the
spectrum, with the methyl carbon of the ethyl group being the most shielded and appearing
at the highest field.

4 Spectroscopic Prediction Workflow )
2-(Chloromethyl)-2-ethyloxane Structure
Computational Tools Predictive Principles Analogous Compound Data
(DFT, Machine Learning) (Substituent Effects, n+1 Rule) (Substituted Tetrahydropyrans)
Predicted 1H NMR Spectrum Predicted 13C NMR Spectrum Predicted IR Spectrum Predicted Mass Spectrum
- /

Figure 2. Workflow for the predictive spectroscopic analysis of 2-(Chloromethyl)-2-
ethyloxane.

Click to download full resolution via product page

Predicted Infrared (IR) Spectroscopy

Methodology for Prediction:

© 2026 BenchChem. All rights reserved. 5/13

Tech Support


https://www.benchchem.com/product/b13203576/docs?utm_src=pdf-body-img#spectroscopic-profile-of-2-chloromethyl-2-ethyloxane-a-predictive-and-comparative-analysis
https://www.benchchem.com/product/b13203576/docs?utm_src=pdf-body#spectroscopic-profile-of-2-chloromethyl-2-ethyloxane-a-predictive-and-comparative-analysis
https://www.benchchem.com/product/b13203576/docs?utm_src=pdf-body#spectroscopic-profile-of-2-chloromethyl-2-ethyloxane-a-predictive-and-comparative-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13203576?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The IR spectrum is predicted by identifying the characteristic absorption frequencies of the
functional groups present in the molecule: an ether, an alkyl chloride, and alkane C-H bonds.[9]
[10][11][12][13]

Predicted IR Absorption Bands:

Wavenumber (cm~?) Intensity Assignment

2970 - 2850 Strong C-H stretching (alkane)

1465 - 1450 Medium C-H bending (CH-2)

1380 - 1370 Medium C-H bending (CHs)

1150 - 1085 Strong C-O-C stretching (ether)

800 - 600 Strong C-Cl stretching
Interpretation:

e C-H Stretching: Strong absorptions in the 2970-2850 cm~! region are expected due to the
stretching vibrations of the various sp® C-H bonds in the molecule.

e C-H Bending: Medium intensity peaks corresponding to the bending vibrations of the
methylene and methyl groups will be present in the 1465-1370 cm~1 region.

¢ C-O-C Stretching: A strong, characteristic absorption band for the C-O-C stretching of the
cyclic ether is predicted to be in the 1150-1085 cm~* range. This is often one of the most
prominent peaks in the spectrum of an ether.

o C-CI Stretching: A strong absorption in the fingerprint region, between 800 and 600 cm~1, will
indicate the presence of the carbon-chlorine bond.

Predicted Mass Spectrometry (MS)

Methodology for Prediction:

The mass spectrum is predicted based on the expected fragmentation patterns for ethers and
alkyl halides under electron ionization (El).[14][15] Key features to predict include the molecular
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ion peak, considering the isotopic abundance of chlorine, and the major fragmentation

pathways.

Predicted Fragmentation Pattern:

m/z Proposed Fragment Notes

Molecular ion peak, showing
162/164 [M]+ the characteristic 3:1 isotopic
pattern for chlorine.[16][17]

133/135 [M - CzHs]* Loss of the ethyl group.

Loss of the chloromethyl
113 [M - CHCI* _

radical.

Alpha-cleavage with loss of the
85 [CsHe0]*

ethyl and chloromethyl groups.
49/51 [CH2CI* Chloromethyl cation.

Interpretation:

e Molecular lon Peak (M*'): The molecular ion peak is expected at m/z 162 for the 3°Cl isotope
and m/z 164 for the 37Cl isotope, with a relative intensity ratio of approximately 3:1.[16][17]
This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the
molecule.

e Major Fragmentations:

o Loss of the ethyl group: Fragmentation resulting in the loss of the ethyl radical (¢C2Hbs)
would lead to a fragment ion at m/z 133/135.

o Loss of the chloromethyl radical: Cleavage of the C-C bond between the ring and the
chloromethyl group would result in the loss of a *CH2Cl radical, giving a peak at m/z 113.

o Alpha-Cleavage: A common fragmentation pathway for ethers is alpha-cleavage, which in
this case could lead to the formation of a stable oxonium ion.

© 2026 BenchChem. All rights reserved. 7/13 Tech Support


https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13203576?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Chloromethyl Cation: The appearance of a peak at m/z 49/51 would correspond to the
chloromethyl cation, [CH2CI]*.

[M]++ (m/z 162/164)

ZeC2H5 /-CHZCI\-CIeavage

[M - C2H5]+ (m/z 133/135)

fragmentation

[M - CH2CI]+ (m/z 113) [C5H90]+ (m/z 85) [CH2CI]+ (m/z 49/51)

Click to download full resolution via product page

Figure 3. Predicted major fragmentation pathways for 2-(Chloromethyl)-2-ethyloxane in mass
spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic
characterization of 2-(Chloromethyl)-2-ethyloxane. The predicted *H NMR, 13C NMR, IR, and
MS data, along with their detailed interpretations, offer a robust framework for the identification
and structural analysis of this compound. The provided information is intended to be a valuable
resource for researchers in organic synthesis, medicinal chemistry, and materials science,
enabling them to confidently work with this versatile chemical building block. It is imperative
that these predicted data are confirmed through experimental acquisition and analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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